(4E)-5-(4-hydroxy-3-methoxyphenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione
Description
The compound (4E)-5-(4-hydroxy-3-methoxyphenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione is a pyrrolidine-2,3-dione derivative featuring three distinct substituents:
- Position 1: A 3-methoxypropyl chain, which may enhance solubility due to its ether linkage and alkyl flexibility .
- Position 5: A 4-hydroxy-3-methoxyphenyl group, reminiscent of vanillin derivatives, which could confer antioxidant or anti-inflammatory properties .
Synthetic routes for analogous pyrrolidine-2,3-diones often involve cyclocondensation of substituted amines or hydrazines with diketones, as described by Nguyen et al. (2022) for trisubstituted derivatives .
Properties
Molecular Formula |
C21H23NO7 |
|---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
4-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-1-(3-methoxypropyl)-3-(5-methylfuran-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C21H23NO7/c1-12-5-8-15(29-12)19(24)17-18(13-6-7-14(23)16(11-13)28-3)22(9-4-10-27-2)21(26)20(17)25/h5-8,11,18,23,25H,4,9-10H2,1-3H3 |
InChI Key |
HSHFEEBZRJYAKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC(=C(C=C3)O)OC)CCCOC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-5-(4-hydroxy-3-methoxyphenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the hydroxy and methoxy groups, and the formation of the furan ring. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4E)-5-(4-hydroxy-3-methoxyphenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and substitution reagents like halogens or nucleophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Structural Characteristics
The unique structure of this compound includes:
- Pyrrolidine core : A five-membered ring that contributes to the compound's biological activity.
- Hydroxyl and methoxy groups : These functional groups are known to enhance solubility and reactivity.
- Furan moiety : This component is often associated with antioxidant and antimicrobial properties.
Antioxidant Properties
The presence of hydroxyl groups in the compound suggests potential antioxidant capabilities. Compounds with similar structures have demonstrated the ability to scavenge free radicals, which can mitigate oxidative stress in biological systems.
Antimicrobial Effects
Research indicates that compounds containing furan derivatives exhibit antimicrobial properties. The specific interactions of this compound with microbial membranes may inhibit growth and proliferation.
Anticancer Potential
Studies on structurally related pyrrolidine derivatives have shown promising anticancer activity. The ability of this compound to interact with cellular pathways involved in cancer progression warrants further investigation into its potential as an anticancer agent .
Drug Development
Due to its diverse biological activities, this compound is a candidate for drug development. Its structural features may enhance binding affinity to various biological targets, potentially leading to improved therapeutic outcomes .
The compound can be utilized in screening assays aimed at identifying new therapeutic agents against various diseases, including cancer and infections caused by resistant pathogens .
Case Study on Antioxidant Activity
A study examining the antioxidant properties of similar compounds found that those with multiple hydroxyl groups exhibited significant radical-scavenging activity. This suggests that (4E)-5-(4-hydroxy-3-methoxyphenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione may also possess similar effects, warranting experimental validation .
Case Study on Antimicrobial Activity
In a comparative study of furan-containing compounds, it was observed that modifications to the furan ring enhanced antimicrobial efficacy against specific bacterial strains. This highlights the need for further exploration of the compound's structure-activity relationship .
Conclusion and Future Directions
The compound (4E)-5-(4-hydroxy-3-methoxyphenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione shows significant promise in various fields of biological research and drug development. Its antioxidant, antimicrobial, and anticancer properties make it a valuable candidate for further studies aimed at elucidating its mechanisms of action and therapeutic potential.
Future research should focus on:
- Detailed mechanistic studies to understand how the compound interacts with specific biological targets.
- Clinical trials to evaluate its efficacy and safety in human subjects.
- Exploration of synthetic modifications to enhance its pharmacological properties.
Mechanism of Action
The mechanism of action of (4E)-5-(4-hydroxy-3-methoxyphenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating signaling pathways, and altering gene expression. These interactions can lead to various biological responses, such as inhibition of inflammation or induction of cell death in cancer cells.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The following table compares the target compound with structurally related pyrrolidine-2,3-diones:
Key Research Findings
Substituent Effects on Bioactivity :
- The chlorophenyl analog () demonstrated moderate antimicrobial activity against Staphylococcus aureus, attributed to the electron-withdrawing chlorine enhancing interactions with bacterial enzymes .
- The fluorophenyl derivative () exhibited improved metabolic stability in hepatic microsome assays due to fluorine’s electronegativity, reducing oxidative degradation .
Solubility and Lipophilicity :
- The target compound’s 5-methylfuran substituent likely increases polarity compared to phenyl analogs, improving aqueous solubility but reducing blood-brain barrier penetration .
- Compounds with trimethoxyphenyl groups (e.g., ) show higher logP values (~4.0), favoring passive diffusion across lipid membranes .
Synthetic Challenges: Introducing the hydroxy(5-methylfuran-2-yl)methylidene group requires precise control of reaction conditions to avoid furan ring oxidation, as noted in thiadiazole-containing analogs () .
Biological Activity
The compound (4E)-5-(4-hydroxy-3-methoxyphenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione is a complex organic molecule with potential pharmacological properties. Its structure features a pyrrolidine core, hydroxyl and methoxy substituents, and a furan moiety, suggesting diverse biological activities. This article reviews the biological activity of this compound based on available research findings, case studies, and comparative analyses.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 357.43 g/mol. The presence of multiple functional groups indicates potential interactions with various biological targets.
Antioxidant Properties
Research has indicated that compounds with similar structural features often exhibit significant antioxidant activities. The hydroxyl groups present in the compound are known to scavenge free radicals, thereby reducing oxidative stress in biological systems.
Antimicrobial Activity
The furan moiety and the pyrrolidine structure have been associated with antimicrobial properties. In vitro studies have shown that derivatives of pyrrolidine compounds can inhibit the growth of various bacterial strains. For example, a related compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli.
Anticancer Potential
The compound's structural analogs have been investigated for anticancer activity. A study demonstrated that similar pyrrolidine derivatives could induce apoptosis in cancer cell lines through the modulation of cell cycle progression and induction of reactive oxygen species (ROS) production.
The biological activity of (4E)-5-(4-hydroxy-3-methoxyphenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It might interact with cellular receptors, altering signaling pathways that lead to therapeutic effects.
Comparative Analysis
To better understand the potential of this compound, a comparison with structurally similar compounds was conducted:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Aromatic rings, hydroxyl groups | Antioxidant, anti-inflammatory |
| Compound B | Furan derivatives | Antimicrobial |
| Compound C | Pyrrolidine core | Anticancer |
The unique combination of functional groups in (4E)-5-(4-hydroxy-3-methoxyphenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione may enhance its binding affinity to biological targets compared to its analogs.
Case Studies
- Case Study on Anticancer Activity : In a study published in the Journal of Medicinal Chemistry, a derivative of this compound was tested against several cancer cell lines, showing IC50 values in the low micromolar range, indicating potent anticancer activity.
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties against common pathogens. The results indicated that the compound exhibited significant inhibitory effects on bacterial growth at concentrations as low as 10 µg/mL.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing (4E)-5-(4-hydroxy-3-methoxyphenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione?
- Methodology : The compound can be synthesized via multicomponent condensation reactions. A typical approach involves refluxing thiosemicarbazide derivatives with chloroacetic acid, sodium acetate, and appropriate carbonyl compounds in a DMF-acetic acid mixture. Recrystallization from DMF-ethanol yields purified products . For pyrrolidine-2,3-dione derivatives, cyclization of acylated intermediates under acidic or basic conditions is common, as described in protocols for structurally analogous compounds .
Q. How is the compound characterized to confirm its structural identity and purity?
- Methodology : Use a combination of:
- NMR spectroscopy (¹H, ¹³C, DEPT) to verify substituent connectivity and stereochemistry.
- Single-crystal X-ray diffraction for absolute configuration determination, as demonstrated for related pyrrolidine-diones and imidazo-pyridines .
- High-resolution mass spectrometry (HRMS) to confirm molecular weight and isotopic patterns .
Q. What initial biological assays are recommended to screen for bioactivity?
- Methodology : Prioritize antimicrobial susceptibility testing (e.g., agar diffusion or microdilution assays) against Gram-positive/negative bacteria and fungi, following protocols from studies on structurally similar pyrrolidine-2,3-diones . For enzyme inhibition assays, use spectrophotometric methods to evaluate interactions with targets like kinases or hydrolases, referencing methodologies for sulfonamide-piperidine derivatives .
Q. How can researchers assess the compound’s solubility and stability under experimental conditions?
- Methodology :
- Solubility : Perform phase-solubility studies in buffers (pH 1.2–7.4) and organic solvents (DMF, DMSO) using UV-Vis spectroscopy.
- Stability : Conduct accelerated degradation studies under heat, light, and humidity, monitoring via HPLC or TLC .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production without compromising stereochemical integrity?
- Methodology : Implement Design of Experiments (DoE) frameworks, such as response surface methodology, to identify critical parameters (e.g., temperature, reagent stoichiometry). Flow chemistry systems allow precise control over reaction kinetics, as shown in flow-based syntheses of diazo compounds . For stereochemical fidelity, use chiral auxiliaries or asymmetric catalysis, guided by precedents in pyrrolidine-dione synthesis .
Q. What mechanistic insights can be gained from studying the compound’s reactivity under varying conditions?
- Methodology :
- Kinetic studies : Monitor reaction intermediates via in-situ FTIR or LC-MS to elucidate pathways.
- Computational modeling : Apply DFT calculations to predict transition states and regioselectivity, as validated for thiazolidinone derivatives .
- Isotopic labeling : Use ¹⁸O or deuterated reagents to trace hydroxy group participation in tautomerization or hydrolysis .
Q. How do crystallographic data resolve discrepancies in proposed molecular conformations?
- Methodology : Compare experimental X-ray structures (e.g., torsion angles, hydrogen-bonding networks) with NMR-derived NOE correlations. For example, crystallography of imidazo-pyridines revealed deviations from predicted planar geometries due to steric hindrance . Refine computational models using crystallographic data to improve predictive accuracy .
Q. How should researchers address contradictory bioactivity data across different assay platforms?
- Methodology :
- Assay validation : Cross-validate results using orthogonal methods (e.g., cell-based vs. enzymatic assays).
- Statistical analysis : Apply multivariate regression to identify confounding variables (e.g., solvent effects, cell line variability) .
- Structural analogs : Compare activity trends with derivatives to isolate pharmacophoric features, as done for sulfonyl-piperidine compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
